molecular formula C19H16N2O4S B14274273 1-{[3-(10H-Phenothiazin-10-yl)propanoyl]oxy}pyrrolidine-2,5-dione CAS No. 136832-74-1

1-{[3-(10H-Phenothiazin-10-yl)propanoyl]oxy}pyrrolidine-2,5-dione

Cat. No.: B14274273
CAS No.: 136832-74-1
M. Wt: 368.4 g/mol
InChI Key: ORIHYEVTRZYTJF-UHFFFAOYSA-N
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Description

1-{[3-(10H-Phenothiazin-10-yl)propanoyl]oxy}pyrrolidine-2,5-dione is a chemical compound that belongs to the class of phenothiazine derivatives. Phenothiazines are known for their diverse applications, particularly in the field of medicine as antipsychotic and antiemetic agents. This compound is characterized by the presence of a phenothiazine moiety linked to a pyrrolidine-2,5-dione structure through a propanoyl group.

Preparation Methods

The synthesis of 1-{[3-(10H-Phenothiazin-10-yl)propanoyl]oxy}pyrrolidine-2,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with 10H-phenothiazine and pyrrolidine-2,5-dione as the primary starting materials.

    Propanoylation: The 10H-phenothiazine is first reacted with propanoyl chloride in the presence of a base such as pyridine to form 3-(10H-phenothiazin-10-yl)propanoyl chloride.

    Esterification: The resulting 3-(10H-phenothiazin-10-yl)propanoyl chloride is then reacted with pyrrolidine-2,5-dione in the presence of a base such as triethylamine to form the final product, this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-{[3-(10H-Phenothiazin-10-yl)propanoyl]oxy}pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The phenothiazine moiety can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the phenothiazine moiety can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenothiazine nitrogen, using reagents such as alkyl halides or acyl chlorides to form N-substituted derivatives.

Scientific Research Applications

1-{[3-(10H-Phenothiazin-10-yl)propanoyl]oxy}pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various phenothiazine derivatives, which are valuable in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Phenothiazine derivatives, including this compound, are investigated for their potential use as antipsychotic and antiemetic agents.

    Industry: The compound is used in the development of dyes and pigments due to the chromophoric properties of the phenothiazine moiety.

Mechanism of Action

The mechanism of action of 1-{[3-(10H-Phenothiazin-10-yl)propanoyl]oxy}pyrrolidine-2,5-dione involves its interaction with various molecular targets and pathways:

    Molecular Targets: The phenothiazine moiety interacts with dopamine receptors, particularly D2 receptors, which are implicated in its antipsychotic effects.

    Pathways: The compound may modulate neurotransmitter pathways, including dopamine and serotonin pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

1-{[3-(10H-Phenothiazin-10-yl)propanoyl]oxy}pyrrolidine-2,5-dione can be compared with other phenothiazine derivatives:

    Chlorpromazine: A well-known antipsychotic agent with a similar phenothiazine structure but different substituents, leading to distinct pharmacological properties.

    Promethazine: An antiemetic and antihistamine agent with a phenothiazine core, differing in its side chain and functional groups.

    Thioridazine: Another antipsychotic agent with a phenothiazine structure, known for its unique side effect profile.

The uniqueness of this compound lies in its specific structural features and the resulting pharmacological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

136832-74-1

Molecular Formula

C19H16N2O4S

Molecular Weight

368.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-phenothiazin-10-ylpropanoate

InChI

InChI=1S/C19H16N2O4S/c22-17-9-10-18(23)21(17)25-19(24)11-12-20-13-5-1-3-7-15(13)26-16-8-4-2-6-14(16)20/h1-8H,9-12H2

InChI Key

ORIHYEVTRZYTJF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCN2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

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